Trichloronate
Overview
Description
Trichloronate is a highly toxic organophosphate insecticide . It is used against vegetable fly larvae and soil pests . Exposure to Trichloronate can cause fatal encephalopathy . Its aquatic toxicity has been measured at significantly higher against Ceriodaphnia dubia and Daphnia magna .
Molecular Structure Analysis
Trichloronate has the molecular formula C10H12Cl3O2PS . The molecular weight is 333.599 g/mol . The structure includes a phosphonothioate group attached to an ethyl group and a trichlorophenyl group .Physical And Chemical Properties Analysis
Trichloronate is an amber-colored, odorless liquid . It has a molar mass of 333.59 g/mol .Scientific Research Applications
Copper-dependent Hydrolysis of Trichloronate
Trichloronate, an organophosphate used in insecticide manufacture, shows Cu2+-dependent hydrolysis when interacting with turkey serum. Utilizing UV/Vis spectrophotometry and chiral chromatography, this study explores the stereoselective hydrolysis of trichloronate's enantiomers, revealing distinct differences in hydrolysis rates between these enantiomers (Almenares-López et al., 2019).
Serum Albumin's Role in Hydrolysis
Further research on trichloronate hydrolysis delves into the role of serum and albumin from chickens and turkeys. This study highlights the significant Cu2+-dependent hydrolysis of trichloronate enantiomers in turkey serum and turkey serum albumin (TSA), demonstrating a stereoselective response particularly for (-)-trichloronate (Almenares-López & Monroy-Noyola, 2019).
Acute Aquatic Toxicity of Trichloronate Enantiomers
A study examining the enantiomeric separation and acute aquatic toxicity of trichloronate revealed significant toxicity differences between its enantiomers. The (-)-trichloronate was found to be substantially more toxic to aquatic organisms like Ceriodaphnia dubia and Daphnia magna compared to its (+)-form, indicating the importance of considering stereospecificity in environmental safety assessments of chiral organophosphorus pesticides (Liu, Lin, & Gan, 2006).
Assessment of Health Risks of Trichloroethylene
While not directly related to trichloronate, studies on trichloroethylene (TCE) provide insights into the health risk assessments of related compounds. For example, Chiu et al. (2006) discuss the complex metabolism and toxicity of TCE, a common environmental contaminant, and the challenges in assessing its human health risks. This comprehensive examination considers the pharmacokinetics of TCE and its metabolites and their potential carcinogenic effects (Chiu, Caldwell, Keshava, & Scott, 2006).
Safety And Hazards
Trichloronate is highly toxic and can cause fatal organophosphate poisoning with symptoms including headache, sweating, nausea, vomiting, diarrhea, loss of coordination, and death . It can affect you when breathed in and quickly enters the body by passing through the skin . Chronic or repeated exposure may cause headache, weakness, disturbed sleep, and mood changes .
Future Directions
While specific future directions for Trichloronate are not available, a review paper suggests that future research should focus on developing sustainable and efficient methodologies for the precise analysis of stereoisomers in complex matrices, particularly in sewage water . This emphasizes the importance of sewage processing plants in ensuring water quality .
properties
IUPAC Name |
ethoxy-ethyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3O2PS/c1-3-14-16(17,4-2)15-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAQSUBRGXWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3O2PS | |
Record name | TRICHLORONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9038420 | |
Record name | Trichloronat | |
Source | EPA DSSTox | |
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Molecular Weight |
333.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloronate appears as amber liquid. Used as a non-systemic insecticide. Not sold in the U.S or Canada. Not registered as a pesticide in the U.S. (EPA, 1998), Amber liquid; Formulated as emulsifiable concentrate, granules, or seed dressing powder; [HSDB] Liquid; [Aldrich MSDS] | |
Record name | TRICHLORONATE | |
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Record name | Trichloronate | |
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Boiling Point |
226 °F at 0.01 mmHg (EPA, 1998), 108 °C @ 0.01 MM HG | |
Record name | TRICHLORONATE | |
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Solubility |
IN WATER: 50 MG/L @ 20 °C; GREATER THAN 1.2 KG/KG DICHLOROMETHANE, PROPAN-2-OL, SOL IN ACETONE, ALCOHOL, AROMATIC SOLVENTS, KEROSENE & CHLORINATED HYDROCARBONS, Slightly soluble in mineral oils, Water solubility = 0.59 mg/l at 20 °C. | |
Record name | TRICHLORONATE | |
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Density |
1.365 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.365 @ 20 °C/4 °C | |
Record name | TRICHLORONATE | |
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Vapor Pressure |
0.000015 [mmHg], Vapor pressure = 2X10-5 mm Hg at 20 °C, 1.5X10-5 mm Hg at 20 °C | |
Record name | Trichloronate | |
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Mechanism of Action |
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for TRICHLORONATE (6 total), please visit the HSDB record page. | |
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Product Name |
Trichloronat | |
Color/Form |
AMBER COLORED LIQUID | |
CAS RN |
327-98-0 | |
Record name | TRICHLORONATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5227 | |
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Record name | Trichloronate | |
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Record name | Trichloronat [BSI:ISO] | |
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Record name | Trichloronat | |
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Record name | Trichloronat | |
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Record name | TRICHLORONAT | |
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Record name | TRICHLORONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719 | |
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